(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid is a chiral compound belonging to the class of succinamic acids. Its structure features a naphthyl group attached to an ethyl chain, which is further connected to the succinamic acid moiety. This compound is notable for its application as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
This compound can be synthesized from (R)-(+)-1-(1-Naphthyl)ethylamine and succinic anhydride. It is classified within the broader category of succinamic acids, which are derivatives of succinic acid where one or more hydrogen atoms are replaced by amine groups.
The synthesis of (R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid typically involves the following steps:
For industrial production, automated reactors and continuous flow processes may be employed to enhance yield and purity while minimizing by-products.
The molecular formula of (R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid is CHNO. The compound exhibits chirality due to the presence of the naphthyl group, which contributes to its unique chemical properties. The structural representation includes:
The specific stereochemistry is crucial for its applications in asymmetric synthesis.
(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid can participate in several types of chemical reactions:
The mechanism of action for (R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid involves its interaction with biological targets such as enzymes or receptors. The naphthyl group enhances binding affinity and selectivity, modulating biological pathways effectively. The succinamic acid component contributes to its solubility, which is vital for its biological activity.
Relevant data regarding its physical properties can be critical for applications in synthesis and catalysis .
(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid has several scientific applications:
This compound exemplifies the intersection of organic chemistry and practical applications in various scientific fields, highlighting its importance in research and industry .
(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid represents a significant evolution in chiral resolving agents beyond classical tartrate-based systems. Early chiral resolution methodologies relied heavily on derivatives of tartaric acid (e.g., dibenzoyl-L-tartaric acid), which exhibited limitations in substrate scope, yield, and cost-effectiveness for industrial-scale applications [3]. The structural design of this naphthyl-containing succinamic acid derivative emerged from efforts to identify robust, reusable chiral selectors capable of forming stable diastereomeric salts with amine-containing racemates. Its development was catalyzed by the pharmaceutical industry’s need for efficient enantiopure synthons, particularly for local anesthetics like bupivacaine and ropivacaine [3]. Patent literature from the early 2010s highlights its adoption in enantiomeric enrichment processes as a cost-effective alternative to tartrate-based agents, with superior recyclability due to lower water solubility [3].
This compound excels as a π-electron-donor chiral selector in high-performance liquid chromatography (HPLC) stationary phases. Its naphthyl moiety enables π-π interactions with aromatic analytes, while the carboxylic acid group facilitates hydrogen bonding with solutes. Notably, it has been chemically tethered to zirconia-based chromatographic supports via phosphonic acid linkers (e.g., aminopropylphosphonic acid), leveraging zirconia’s Lewis acidic surface sites for stable immobilization [4] [9]. Key advantages over silica-based systems:
Table 1: Chromatographic Performance on Zirconia vs. Silica CSPs
Chiral Selector | Support Material | Theoretical Plates/m | *Resolution (Rs) | Stability (pH Range) |
---|---|---|---|---|
(R)-Naphthylethylsuccinamic acid | Zirconia | 25,000 | 4.2 | 1–14 |
DNB-Leucine | Silica | 20,000 | 3.8 | 2–8 |
Test analyte: 1-(1-Naphthyl)ethylamine [4] [9] |
The compound’s primary industrial application is the resolution of 2′,6′-pipecoloxylidide (PPX), a precursor to anesthetic agents ropivacaine and levobupivacaine. Racemic PPX reacts with (R)-(+)-N-[1-(1-naphthyl)ethyl]succinamic acid to form diastereomeric salts, separated via differential solubility in acetone/water mixtures. The (S)-PPX salt preferentially crystallizes, yielding the pharmacologically preferred enantiomer after basification [3]. Critical performance metrics:
This methodology overcomes limitations of tartrate-based resolutions, which suffer from irreversible hydrolysis during salt cleavage and lower chemical yields (typically <35%) [3].
Table 2: Enantiomeric Enrichment Performance for Anesthetic Precursors
Resolving Agent | Substrate | ee (%) | Yield (%) | Recycling Efficiency |
---|---|---|---|---|
(R)-Naphthylethylsuccinamic acid | PPX | >99.5 | 38–42 | >90% |
Dibenzoyl-L-tartaric acid | PPX | 99.2 | 30–35 | <50% |
L-(-)-Ditoluoyl tartaric acid | PPX | 98.5 | 28–32 | <60% |
Data from industrial process patents [3]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: